![molecular formula C6H6BrNOS B2740859 5-Bromo-2-ethyl-1,3-thiazole-4-carbaldehyde CAS No. 2375268-18-9](/img/structure/B2740859.png)
5-Bromo-2-ethyl-1,3-thiazole-4-carbaldehyde
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Overview
Description
5-Bromo-2-ethyl-1,3-thiazole-4-carbaldehyde is a chemical compound with the CAS Number: 2375268-18-9 . It has a molecular weight of 220.09 . The compound is typically stored at 4 degrees Celsius and is in the form of an oil .
Molecular Structure Analysis
The InChI code for 5-Bromo-2-ethyl-1,3-thiazole-4-carbaldehyde is 1S/C6H6BrNOS/c1-2-5-8-4 (3-9)6 (7)10-5/h3H,2H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
5-Bromo-2-ethyl-1,3-thiazole-4-carbaldehyde is an oil at room temperature .Scientific Research Applications
Synthesis and Transformations
5-Bromo-2-ethyl-1,3-thiazole-4-carbaldehyde serves as a versatile precursor in the synthesis of a variety of heterocyclic compounds. For example, its aldehyde group facilitates the creation of thieno[2,3-d]thiazoles, 4H-pyrrolo-[2,3-d]thiazoles, 2H-pyrazolo[3,4-d]thiazoles, and isoxazolo[3,4-d]thiazoles through reactions with various reagents. These compounds are synthesized via nucleophilic substitution, Cl → Li exchange, and subsequent reactions with ethyl 2-mercaptoacetate or azidothiazole-5-carbaldehydes, showcasing the chemical flexibility and utility of the carbaldehyde group in facilitating heterocyclic ring formation (Athmani, Farhat, & Iddon, 1992).
Antimicrobial and Anticancer Applications
Derivatives synthesized from 5-Bromo-2-ethyl-1,3-thiazole-4-carbaldehyde exhibit significant biological activities. For instance, novel 2,4-disubstituted thiazole derivatives have shown promising antibacterial activities against pathogens like Staphylococcus aureus and Escherichia coli. These compounds, characterized by substituted pyrazole moieties, underscore the potential of 5-Bromo-2-ethyl-1,3-thiazole-4-carbaldehyde derivatives in the development of new antimicrobial agents (Vijesh, Isloor, Prabhu, Ahmad, & Malladi, 2010). Additionally, thiazolyl pyrazole carbaldehydes synthesized through multi-component reactions from thiosemicarbazide and substituted phenacyl bromides have been evaluated for their anticancer activities, highlighting the compound's role in generating potential anticancer agents (Mamidala, Aravilli, Ramesh, Khajavali, Chedupaka, Manga, & Vedula, 2021).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Mechanism of Action
Target of Action
Thiazole derivatives have been known to interact with various biological targets, such as dna and topoisomerase ii .
Mode of Action
Some thiazole derivatives have been reported to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks .
Biochemical Pathways
It’s worth noting that thiazole derivatives can influence various biochemical pathways depending on their specific targets .
Result of Action
Some thiazole derivatives have been reported to cause dna double-strand breaks, leading to cell death .
properties
IUPAC Name |
5-bromo-2-ethyl-1,3-thiazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNOS/c1-2-5-8-4(3-9)6(7)10-5/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHYBPCAFHDADB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(S1)Br)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-ethyl-1,3-thiazole-4-carbaldehyde |
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